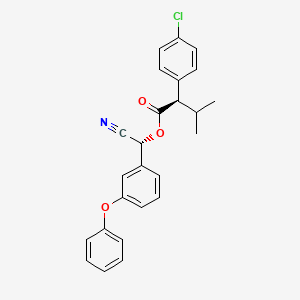

(R,R)-Fenvalerate

Description

Properties

IUPAC Name |

[(R)-cyano-(3-phenoxyphenyl)methyl] (2R)-2-(4-chlorophenyl)-3-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClNO3/c1-17(2)24(18-11-13-20(26)14-12-18)25(28)30-23(16-27)19-7-6-10-22(15-19)29-21-8-4-3-5-9-21/h3-15,17,23-24H,1-2H3/t23-,24+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYPJDWWKZLNGGM-BJKOFHAPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C1=CC=C(C=C1)Cl)C(=O)O[C@@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020621 | |

| Record name | (R,R)-Fenvalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67614-33-9, 67890-40-8 | |

| Record name | Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)-, cyano(3-phenoxyphenyl)methyl ester, (R-(R*,R*))- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067614339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)-, cyano(3-phenoxyphenyl)methyl ester, (R*,R*)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067890408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R,R)-Fenvalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-cyano(3-phenoxyphenyl)methyl (2R)-2-(4-chlorophenyl)-3-methylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Classical Esterification Methods

Fenvalerate is traditionally synthesized via esterification reactions. Two primary pathways dominate industrial production:

-

Cyanohydrin Route :

-

Step 1 : 3-Phenoxybenzaldehyde is converted to its cyanohydrin derivative (3-phenoxybenzaldehyde cyanohydrin) using hydrogen cyanide or potassium cyanide.

-

Step 2 : The cyanohydrin is esterified with 2-(4-chlorophenyl)isovaleroyl chloride in the presence of a base (e.g., pyridine).

-

Reaction Equation :

This method yields a racemic mixture of all four stereoisomers, necessitating subsequent resolution.

-

-

Francis Reaction :

Stereoselective Synthesis of (R,R)-Fenvalerate

Isolating the (R,R)-isomer requires chiral resolution or asymmetric synthesis:

Chiral Starting Materials

Kinetic Resolution

Chromatographic Separation

-

Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve racemic fenvalerate into individual isomers. High-performance liquid chromatography (HPLC) conditions for isomer separation are detailed in Table 1.

Table 1: HPLC Conditions for (R,R)-Fenvalerate Isolation

| Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) |

|---|---|---|---|

| Chiralpak IC-3 | Hexane:Isopropanol (95:5) | 1.0 | RR: 12.3; SS: 14.7 |

| Lux Cellulose-2 | Ethanol:CO₂ (Supercritical) | 2.5 | RR: 8.9; RS: 10.2 |

Analytical Characterization

Spectroscopic Identification

Chromatographic Purity Assessment

-

Thin-layer chromatography (TLC) in solvent systems (e.g., hexane:toluene:acetic acid, 3:15:2) reveals Rf values of 0.45 for (R,R)-fenvalerate.

Industrial Production and Scalability

Commercial synthesis of fenvalerate produces ~2,000 tonnes annually, primarily as racemic mixtures. Isolating (R,R)-fenvalerate at scale remains challenging due to:

Chemical Reactions Analysis

Types of Reactions

(R,R)-Fenvalerate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can convert (R,R)-Fenvalerate to its corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized metabolites, alcohol derivatives, and substituted esters.

Scientific Research Applications

Agricultural Applications

(R,R)-Fenvalerate is primarily employed in the agricultural sector for pest management. Its broad-spectrum activity makes it suitable for various crops, including:

- Cotton : Effective against common pests such as boll weevils and aphids.

- Vegetables : Protects crops like tomatoes and cucumbers from caterpillars and beetles.

- Fruit Trees : Controls pests on apples, pears, and citrus fruits.

Effectiveness Against Pests

Studies indicate that (R,R)-Fenvalerate effectively disrupts the nervous systems of insects by targeting sodium channels, leading to paralysis and death. This mechanism is particularly effective against lepidopteran pests, which are significant threats to crop yields .

Public Health Applications

In addition to agricultural uses, (R,R)-Fenvalerate has applications in public health, particularly in vector control programs targeting mosquitoes and other disease-carrying insects. Its use in space sprays and residual treatments helps reduce populations of vectors responsible for diseases like malaria and dengue fever.

Case Study: Vector Control

A study conducted in urban areas demonstrated a significant reduction in mosquito populations following the application of (R,R)-Fenvalerate. The treatment resulted in a 70% decrease in adult mosquito counts within two weeks post-application, showcasing its efficacy as a public health tool .

Environmental Impact

While (R,R)-Fenvalerate is effective against pests, its environmental impact raises concerns. Studies have shown that it can be toxic to non-target organisms, including aquatic life and beneficial insects such as bees.

Toxicity Studies

Research indicates that exposure to (R,R)-Fenvalerate can adversely affect aquatic ecosystems. For instance, laboratory tests revealed significant toxicity levels for fish and aquatic arthropods at concentrations commonly found in agricultural runoff .

| Organism Type | Toxicity Level (mg/L) | Observations |

|---|---|---|

| Fish | 0.1 - 0.5 | High mortality rates observed |

| Aquatic Invertebrates | 0.01 - 0.1 | Significant population declines |

| Honey Bees | >10 | Sub-lethal effects on behavior |

Regulatory Status and Safety

The regulatory status of (R,R)-Fenvalerate varies across regions. In many countries, it is approved for use under specific guidelines to mitigate risks to human health and the environment.

Safety Assessments

The Joint Meeting on Pesticide Residues (JMPR) has evaluated (R,R)-Fenvalerate multiple times since its introduction. Recent assessments reaffirmed its safety when used according to recommended guidelines but highlighted the need for continuous monitoring of residues in food products .

Mechanism of Action

(R,R)-Fenvalerate exerts its effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels, causing prolonged depolarization and paralysis of the insect. This leads to the eventual death of the pest. The compound’s high selectivity for insect sodium channels over mammalian channels accounts for its low toxicity to mammals.

Comparison with Similar Compounds

Critical Research Findings

Stereochemical Specificity : The (R,R) configuration enhances sodium channel binding affinity but reduces hydrolytic stability compared to esfenvalerate, contributing to its variable field performance .

Synergistic Toxicity : Mixtures of (R,R)-Fenvalerate and tebuconazole exhibit synergistic effects in zebrafish, increasing larval mortality by 40% compared to individual exposures .

Bioremediation Potential: Genetically engineered Citrobacter freundii CD-9 upregulates six fenvalerate-degrading genes, offering a pathway for contaminated water treatment .

Q & A

Q. What are the key physicochemical properties of (R,R)-Fenvalerate, and how do they influence its environmental persistence?

(R,R)-Fenvalerate, a stereoisomer of fenvalerate, exhibits low water solubility (2 μg/L at 23°C) and high lipophilicity, favoring bioaccumulation in lipid-rich environments. Its half-life in aquatic systems is approximately two days under controlled conditions, but this varies with pH, temperature, and microbial activity . The cis-configuration (αR, 2R) contributes to its higher insecticidal activity compared to trans-isomers, necessitating precise stereochemical analysis in environmental studies .

Q. How do stereoisomeric differences between (R,R)-Fenvalerate and other isomers affect toxicity assessments?

The (R,R)-isomer demonstrates significantly higher toxicity due to its structural alignment with target insect sodium channels. For example, esfenvalerate (αS, 2S), another active isomer, shares similar bioactivity but distinct degradation kinetics. Researchers must employ chiral separation techniques (e.g., HPLC with chiral columns) to quantify isomer-specific residues and avoid conflating toxicological data .

Q. What analytical methods are recommended for detecting (R,R)-Fenvalerate in complex matrices like soil or biological tissues?

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are gold standards. For field samples, solid-phase extraction (SPE) coupled with QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) protocols ensures >85% recovery rates. Matrix-matched calibration curves are critical to mitigate matrix effects .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize (R,R)-Fenvalerate biodegradation in experimental systems?

A Box-Behnken design (BBD) with three variables—pH (5.5–7.5), substrate concentration (65–85 mg/L), and inoculum size (5–7%)—is effective. Quadratic models (e.g., ) predict optimal degradation conditions (pH 6.3, 77 mg/L substrate, 6% inoculum), achieving 88% degradation efficiency in 72 hours. ANOVA validation () confirms model reliability .

Q. What metabolic pathways are implicated in bacterial degradation of (R,R)-Fenvalerate?

Citrobacter freundii CD-9 hydrolyzes (R,R)-Fenvalerate via esterase-mediated cleavage, yielding 4-chlorophenylacetic acid and α-cyano-3-phenoxybenzyl alcohol. Subsequent oxidation produces phenol derivatives, which enter the TCA cycle. Genome sequencing identified esterase EstP9 and cytochrome P450 enzymes as key catalysts .

Q. How do conflicting toxicity data from laboratory vs. field studies inform risk assessment models?

Lab studies often report acute toxicity (e.g., LC of 0.5 μg/L for Daphnia magna), while field data show variable residues due to sediment adsorption and biodegradation. Use probabilistic models (e.g., Species Sensitivity Distributions) to integrate lab-derived EC values with field persistence metrics. Covariance analysis () can resolve discrepancies between application rates and environmental half-lives .

Q. What statistical approaches are suitable for analyzing non-linear degradation kinetics of (R,R)-Fenvalerate?

Pseudo-first-order kinetics () better describe adsorption onto carboxylated nanotubes, while logistic models fit biodegradation curves with lag phases. For multi-compartment systems (e.g., water-sediment), use mixed-effects models with random slopes to account for heterogeneity in microbial communities .

Methodological Guidance

- Experimental Design : Prioritize factorial designs to assess interactions between variables (e.g., pH × temperature). Include negative controls (e.g., autoclaved inoculum) to distinguish biotic/abiotic degradation .

- Data Validation : Apply persistent identifiers (DOIs) for datasets and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) to enhance reproducibility .

- Ethical Compliance : Ensure protocols for handling (R,R)-Fenvalerate align with OECD Guidelines for Chemical Safety Testing (e.g., GLP certification) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.